Product packaging for XL-844(Cat. No.:)

XL-844

Cat. No.: B1191870
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

XL-844 is a potent, ATP-competitive small-molecule inhibitor of the checkpoint kinases CHK1 and CHK2, which are key regulators of the DNA damage response (DDR) pathway . In response to genotoxic stress from chemotherapy or radiation, CHK1 and CHK2 are activated to induce cell cycle arrest, allowing time for DNA repair and promoting cell survival . By inhibiting these kinases, XL844 abrogates this cell cycle block, preventing DNA repair and enhancing tumor cell killing by a wide variety of chemotherapeutic agents and radiation in in vitro assays . This mechanism provides a strong rationale for its investigation in oncology research, particularly in combination with DNA-damaging agents . Preclinical data indicates that XL844 has good pharmacokinetic properties and oral bioavailability . In in vivo tumor models, it has been shown to increase the efficacy of chemotherapeutic agents without increasing systemic toxicity . Its primary research value lies in exploring strategies to overcome therapy resistance in cancers with defects in the G1/S checkpoint, such as those with p53 mutations, making them more reliant on the S and G2/M checkpoints controlled by CHK1 . Intended Use: This product is labeled "For Research Use Only" (RUO). It is exclusively tailored for laboratory research applications, including fundamental cancer biology, drug discovery, and the development of new therapeutic strategies . It is not intended for use in the diagnosis, treatment, or prevention of disease in humans or animals. It must not be used for personal, clinical, or veterinary purposes.

Properties

Appearance

Solid powder

Synonyms

XL844;  XL 844;  XL-844.; NONE

Origin of Product

United States

Molecular Characterization and Target Specificity of Xl 844

Inhibition Profile of XL-844 on Chk1 and Chk2 Kinase Activity

This compound exhibits potent inhibitory activity against both Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2), which are crucial serine/threonine kinases in the DNA damage response (DDR) pathway. nih.govaacrjournals.orgdcchemicals.com Chk1 and Chk2 amplify signals from DNA damage sensors, leading to cell cycle arrest or apoptosis depending on the severity of the damage. nih.gov

The inhibition constants (Ki) for this compound against these kinases highlight its potency:

Kinase TargetInhibition Constant (Ki)Reference
Chk12.2 nM nih.govaacrjournals.orgdcchemicals.com
Chk20.07 nM nih.govaacrjournals.orgdcchemicals.com

This data indicates that this compound is a highly potent inhibitor of Chk2, with a Ki value significantly lower than that for Chk1. nih.govaacrjournals.orgdcchemicals.com

Identification of Secondary Molecular Targets of this compound

Beyond its primary targets, Chk1 and Chk2, this compound has also been identified to inhibit members of the Vascular Endothelial Growth Factor Receptor (VEGFR) family. medkoo.comnih.gov

This compound is known to inhibit Vascular Endothelial Growth Factor Receptor 1 (VEGFR1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Vascular Endothelial Growth Factor Receptor 3 (VEGFR3). medkoo.comnih.gov These receptors are integral to tumor angiogenesis (formation of new blood vessels) and lymphogenesis (formation of new lymphatic vessels), processes vital for tumor growth and metastasis. medkoo.com Specifically, this compound is described as a potent ATP-competitive inhibitor of VEGFR-2 and VEGFR-3. nih.gov While its inhibitory activity against these targets has been noted, specific kinetic inhibition values (e.g., Ki or IC50) for this compound against VEGFR1, VEGFR2, and VEGFR3 were not detailed in the available research findings.

Kinetic Binding and Molecular Interaction Studies of this compound

Kinetic binding and molecular interaction studies are essential for understanding the precise mechanisms by which a compound interacts with its targets, including association rates (kon), dissociation rates (koff), and equilibrium dissociation constants (KD). giffordbioscience.comharvard.edusemanticscholar.orgnicoyalife.com These studies often employ techniques such as Surface Plasmon Resonance (SPR) to measure real-time binding events. giffordbioscience.comharvard.edunicoyalife.comsartorius.com While the importance of such studies for understanding protein-ligand interactions is well-established, specific detailed kinetic binding or molecular interaction studies (e.g., reported kon, koff, or KD values, or crystallographic insights into binding modes) specifically for this compound with its various targets were not found in the provided research.

Mechanistic Elucidation of Xl 844 Action in Cellular Systems

Perturbation of Cell Cycle Checkpoints by XL-844

Cell cycle checkpoints are critical surveillance mechanisms that ensure genomic integrity by transiently arresting cell cycle progression in response to DNA damage or replication stress uni.luwikipedia.orgmims.com. This compound's inhibition of Chk1 and Chk2 abrogates these checkpoints, forcing cells with damaged DNA to proceed through the cell cycle prematurely wikipedia.orghznu.edu.cnwikipedia.org.

The G1/S checkpoint, primarily regulated by the ATM-Chk2 pathway and p53, prevents entry into S-phase with damaged DNA mims.comwikipedia.orgmims.comfishersci.ca. While cancer cells often have compromised G1 checkpoints, making them reliant on S and G2/M checkpoints, this compound's inhibition of Chk2 can contribute to the disruption of this checkpoint, particularly in contexts where it is still partially functional wikipedia.orgmims.comfishersci.ca.

The S-phase checkpoint slows DNA synthesis and progression through S-phase in response to DNA damage or replication stress, largely mediated by the ATR-Chk1 pathway wikipedia.orgmims.comwikipedia.org. This compound effectively disrupts this checkpoint. Studies have shown that this compound blocks the degradation of CDC25A, a phosphatase essential for cell cycle progression, which is normally targeted for degradation by Chk1 in response to DNA damage mims.comnih.gov. This abrogation of CDC25A regulation by this compound leads to premature mitotic entry in cells that would otherwise be arrested in S-phase by DNA-damaging agents like gemcitabine (B846) wikipedia.org.

Table 2: Effects of this compound on S-Phase Checkpoint Markers in Response to Gemcitabine

Cellular EventEffect of Gemcitabine AloneEffect of Gemcitabine + this compoundReference
CDC25A phosphorylationBlockedBlocked wikipedia.org
Premature mitotic entry (S-phase arrest)DecreasedInduced wikipedia.org
Phosphohistone H3 staining (<4N DNA)Substantial decreaseIncreased

The G2/M checkpoint prevents cells from entering mitosis with unrepaired DNA lesions, primarily regulated by the ATM/ATR-Chk1/Chk2 cascades, which suppress the pro-mitotic activity of cyclin B/CDK1 wikipedia.orgwikipedia.orgmims.com. This compound has been shown to abrogate the G2 checkpoint activated by DNA damage, such as that induced by daunorubicin (B1662515) or radiation wikipedia.org. This abrogation is evidenced by the activation of CDK1 and an increase in phosphohistone H3, a marker of mitotic entry, indicating that this compound forces cells into mitosis despite unrepaired DNA wikipedia.org.

Impact of this compound on DNA Repair Mechanisms

Beyond cell cycle checkpoint abrogation, this compound directly impacts DNA repair processes, contributing to the accumulation of DNA damage.

As an inhibitor of Chk1 and Chk2, this compound interferes with the crucial role these kinases play in facilitating DNA repair upon exposure to genotoxic agents citeab.com. By blocking the ability of cells to detect and repair DNA damage, this compound leads to progressive DNA damage accumulation hznu.edu.cnnih.govuni.lu. This inhibition of DNA repair mechanisms is a key aspect of this compound's sensitizing effect when combined with DNA-damaging therapies.

Phosphorylation of histone H2AX (γ-H2AX) is an early and crucial event in the DNA damage response, marking sites of DNA double-strand breaks (DSBs) and facilitating the recruitment of DNA repair proteins. Studies have demonstrated that this compound induces pan-nuclear γ-H2AX and, significantly, prolongs the presence of radiation-induced γ-H2AX foci wikipedia.orgwikipedia.org. This sustained presence of γ-H2AX foci indicates that this compound inhibits the efficient repair of DNA damage, leading to the persistence of DSBs wikipedia.org.

Table 3: Effects of this compound on DNA Damage Markers

Marker/EventEffect of this compoundImplicationReference
Pan-nuclear γ-H2AXInducedIncreased DNA damage
Radiation-induced γ-H2AX fociProlonged durationInhibition of DNA repair
Gemcitabine-induced DSBsIncreasedEnhanced DNA damage accumulation wikipedia.org

Preclinical Efficacy and Cellular Response Investigations of Xl 844

Chemosensitization by XL-844 in In Vitro Models

Synergistic Effects with Other DNA-Damaging Agents

This compound functions as a potent ATP-competitive inhibitor of both Chk1 and Chk2, thereby abrogating DNA damage-induced cell cycle arrest and significantly potentiating the effects of DNA damage-inducing therapies both in vitro and in vivo. guidetopharmacology.orgamericanelements.comnih.govtandfonline.comharvard.edu This potentiation is achieved by blocking Cdc25A degradation and abrogating S-phase checkpoints, which leads to increased DNA damage when combined with agents like gemcitabine (B846). americanelements.comtandfonline.comharvard.edu

A notable synergistic response has been consistently observed with this compound in combination with gemcitabine across various cell lines and xenograft models. americanelements.comnih.govtandfonline.comharvard.edugoogleapis.com Furthermore, this compound has demonstrated the ability to sensitize human cancer cells to radiation, primarily through the promotion of mitotic catastrophe. Mechanistically, this radiosensitization involves the abrogation of radiation-induced Chk2 phosphorylation, induction of pan-nuclear γ-H2AX, and a prolongation of radiation-induced γ-H2AX foci, indicative of inhibited DNA repair. guidetopharmacology.orgresearchgate.net The compound enhances tumor cell killing by a broad spectrum of chemotherapeutic agents and radiation in in vitro assays. guidetoimmunopharmacology.orgmims.com Crucially, this potentiation of efficacy in preclinical tumor models occurs without a concomitant increase in systemic toxicity, exploiting genetic liabilities that arise during tumor cell expansion. guidetoimmunopharmacology.orgmims.comnih.govuni.lu

Table 1: Key Synergistic Interactions of this compound

DNA-Damaging AgentObserved Effect with this compound CombinationPreclinical ModelReference
GemcitabinePotentiation of activity, increased DNA damage, abrogation of S-phase checkpoints, well toleratedCell lines, Xenografts americanelements.comnih.govtandfonline.comharvard.edugoogleapis.com
RadiationRadiosensitization, promotion of mitotic catastrophe, abrogation of Chk2 phosphorylation, prolonged γ-H2AX fociHuman cancer cells (in culture) guidetopharmacology.orgresearchgate.net
Various Chemo-agentsEnhanced tumor cell killing without increased systemic toxicityCellular and tumor models guidetoimmunopharmacology.orgmims.com

In Vivo Antitumor Activity in Non-Human Models

This compound has been extensively evaluated in preclinical non-human models to assess its antitumor activity, both as a single agent and in combination with other therapeutic compounds.

Assessment of this compound as a Single Agent in Tumor Xenografts

While this compound has shown limited efficacy as a monotherapy in in vitro studies, its preclinical evaluation as a single agent has been conducted in various tumor models. harvard.edu Preclinical studies have highlighted this compound's significant potency in biochemical and cellular assays, coupled with favorable oral bioavailability and an attractive pharmacokinetic profile. guidetoimmunopharmacology.orgnih.gov In nude mice models, this compound demonstrated minimal toxicity when administered as a single agent, suggesting a tolerable safety profile for further investigation. The therapeutic potential of this compound as a single agent has been acknowledged, paving the way for its combined use. guidetoimmunopharmacology.org

Combination Efficacy with Chemotherapeutic Agents in Animal Models

A primary focus of this compound research has been its ability to enhance the efficacy of conventional chemotherapeutic agents in animal models. The compound has consistently demonstrated its capacity to potentiate the antitumor effects of these agents in preclinical tumor models. guidetoimmunopharmacology.orgmims.comnih.govuni.lu Notably, in combination with gemcitabine, this compound was well tolerated in a xenograft model, indicating a favorable therapeutic index for combination strategies. The potentiation of gemcitabine activity by this compound has been specifically observed in xenografts. americanelements.comtandfonline.comharvard.edugoogleapis.com

Studies with similar checkpoint kinase inhibitors, such as AZD7762, provide further context for the combination efficacy observed with this compound. For instance, in a mouse SW620 xenograft study, AZD7762 combined with gemcitabine exhibited significant antitumor activity compared to either agent alone, without a substantial increase in body weight loss in the combination group. This type of enhanced efficacy, without increased systemic toxicity, is a consistent finding for this compound in combination with DNA-damaging agents across various in vivo models, and this potentiation is not attributed to increased exposure to the chemotherapy itself.

Table 2: Preclinical Combination Efficacy of this compound

Combination PartnerPreclinical ModelOutcomeReference
GemcitabineXenograft modelWell tolerated, potentiated antitumor activity americanelements.comtandfonline.comharvard.edugoogleapis.com
Various Chemo-agentsAnimal modelsIncreased efficacy without increased systemic toxicity guidetoimmunopharmacology.orgmims.comnih.govuni.lu

Investigation of Effects on Tumor Angiogenesis in Preclinical Models

Beyond its role in DNA damage response, this compound has also been identified as an inhibitor of vascular endothelial growth factor receptor 1 (VEGFR1) and vascular endothelial growth factor receptor 3 (VEGFR3). guidetopharmacology.orgamericanelements.comwikipedia.orgguidetoimmunopharmacology.org These receptors are crucial for mediating tumor angiogenesis (the formation of new blood vessels to supply tumors) and lymphogenesis (the formation of new lymphatic vessels), respectively. guidetopharmacology.orgguidetoimmunopharmacology.org Targeting the VEGF-VEGFR pathway is a well-established strategy for suppressing tumor angiogenesis. Inhibition of VEGFRs can lead to a decrease in micro-vessel density within tumors, which is a key indicator of reduced angiogenesis. For example, studies with other agents targeting VEGFR2 have shown a decrease in micro-vessel density in breast cancer xenografts, illustrating the potential impact of VEGFR inhibition on tumor vascularization. This dual mechanism of action, affecting both DNA damage response and tumor angiogenesis, contributes to this compound's multifaceted preclinical antitumor profile.

Mechanistic Insights into Potential Resistance to Checkpoint Kinase Inhibition Relevant to Xl 844

Cellular Adaptations Leading to Resistance to DNA Damage Response Modulators

Inhibitors of the DNA damage response (DDR), such as XL-844, function by preventing cancer cells from repairing the DNA damage induced by therapies like radiation. nih.gov A primary mechanism of action for this compound is the abrogation of radiation-induced CHK2 phosphorylation, which leads to prolonged DNA damage and mitotic catastrophe. nih.gov However, cancer cells possess a remarkable capacity to adapt to therapeutic pressures.

Potential cellular adaptations that could confer resistance to DDR modulators like this compound include:

Upregulation of Drug Efflux Pumps: Cancer cells can increase the expression of transporter proteins that actively pump drugs out of the cell, thereby reducing the intracellular concentration of the inhibitor to sub-therapeutic levels.

Alterations in Drug Target: Mutations in the CHK1 or CHK2 kinases could alter the binding site of this compound, reducing its inhibitory activity.

Enhanced DNA Repair Capacity: Cells might develop resistance by upregulating alternative DNA repair pathways that are not dependent on CHK1/CHK2 signaling, thus compensating for the inhibition.

Table 1: Potential Cellular Adaptations to DNA Damage Response Modulators

Adaptation MechanismDescriptionPotential Impact on this compound Efficacy
Increased Drug EffluxOverexpression of ABC transporter proteins that remove the drug from the cell.Reduced intracellular concentration of this compound, leading to decreased target inhibition.
Target AlterationMutations in CHK1 or CHK2 that prevent this compound binding.This compound is unable to inhibit its intended targets effectively.
Upregulation of Alternative Repair PathwaysIncreased activity of other DNA repair mechanisms to compensate for CHK1/CHK2 inhibition.The cell can still repair DNA damage, mitigating the effects of this compound.

Activation of Bypass Signaling Pathways

A common mechanism of resistance to targeted therapies is the activation of parallel or "bypass" signaling pathways that can promote cell survival and proliferation despite the inhibition of the primary target. For CHK1 inhibitors, preclinical studies have suggested that the activation of the RAS/MEK/ERK and PI3K/Akt signaling pathways can contribute to resistance. These pathways are central regulators of cell growth, survival, and proliferation. Their activation can provide a strong pro-survival signal that counteracts the cytotoxic effects of DNA damage and checkpoint inhibition.

Table 2: Key Bypass Signaling Pathways in Cancer

PathwayKey FunctionsPotential Role in Resistance to Checkpoint Kinase Inhibition
RAS/MEK/ERKProliferation, survival, differentiationActivation can promote cell survival and overcome the cell cycle arrest and apoptosis induced by DNA damage and CHK1/CHK2 inhibition.
PI3K/Akt/mTORSurvival, growth, metabolismActivation can inhibit apoptosis and promote cell growth, thereby counteracting the effects of checkpoint kinase inhibitors.

Role of Alternative Receptor Tyrosine Kinase Activation in Overcoming Checkpoint Inhibition

Receptor tyrosine kinases (RTKs) are cell surface receptors that, when activated by growth factors, trigger downstream signaling cascades, including the RAS/MEK/ERK and PI3K/Akt pathways. The upregulation or activation of alternative RTKs is a well-established mechanism of resistance to various targeted cancer therapies. nih.gov In the context of checkpoint kinase inhibition, the activation of RTKs such as EGFR, MET, or AXL could potentially provide a compensatory survival signal, allowing cancer cells to bypass the effects of this compound. nih.gov This activation can be driven by various mechanisms, including gene amplification or mutation of the RTK itself, or through increased production of their cognate ligands in the tumor microenvironment.

Dysregulation of Apoptotic Pathways in Response to Checkpoint Kinase Inhibition

Apoptosis, or programmed cell death, is a critical mechanism by which damaged cells are eliminated. The B-cell lymphoma 2 (Bcl-2) family of proteins plays a central role in regulating the intrinsic apoptotic pathway. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bid). An imbalance in the expression of these proteins can lead to the evasion of apoptosis, a hallmark of cancer.

Overexpression of anti-apoptotic Bcl-2 family proteins is a common mechanism of resistance to chemotherapy and targeted agents. nih.govnih.gov In the context of this compound, which aims to push cells with extensive DNA damage into mitotic catastrophe and subsequent cell death, the upregulation of proteins like Bcl-xL could potentially block the induction of apoptosis and promote cell survival, thereby conferring resistance.

Table 3: Key Apoptotic Regulatory Proteins

Protein FamilyMembersFunctionPotential Role in Resistance to this compound
Bcl-2 Family (Anti-apoptotic)Bcl-2, Bcl-xL, Mcl-1Inhibit apoptosisUpregulation can block the induction of cell death following this compound treatment.
Bcl-2 Family (Pro-apoptotic)Bax, Bak, BidPromote apoptosisDownregulation or inactivation can prevent the initiation of the apoptotic cascade.

Preclinical Combination Strategies with Xl 844

Rationale for Combined Modality Approaches

The rationale for combining XL-844 with other anticancer agents stems from its role in modulating critical cell cycle checkpoints. Cancer cells frequently harbor defects in the G1 DNA damage checkpoint pathway, rendering them more reliant on the S and G2/M checkpoints for DNA repair and survival following genotoxic insults. wikipedia.orgfishersci.ca By inhibiting Chk1 and Chk2, this compound abrogates these vital checkpoints, preventing cells with damaged DNA from arresting and repairing, thus forcing them into premature mitosis. fishersci.cawikipedia.orgwikipedia.orgguidetopharmacology.orgmims.com This leads to increased DNA damage, genomic instability, and ultimately, enhanced tumor cell death, particularly in cells with compromised p53 function. wikipedia.orgfishersci.cawikipedia.org

This principle aligns with synthetic lethality, where the combined inhibition of two pathways (this compound's Chk1/2 inhibition and a DNA-damaging agent) is more detrimental to cancer cells than either treatment alone, while sparing normal cells that retain an intact G1 checkpoint. wikipedia.orgfishersci.ca Furthermore, this compound's inhibition of VEGFR-2 and VEGFR-3 suggests an additional dimension to its therapeutic potential, allowing for combined approaches that could simultaneously target both DNA repair mechanisms and tumor angiogenesis. fishersci.cafishersci.sewikipedia.orgwikipedia.orgguidetopharmacology.org

Evaluation of this compound in Conjunction with Conventional Genotoxic Therapies

Preclinical investigations have demonstrated that this compound significantly potentiates the effects of conventional genotoxic therapies, including chemotherapy and radiation.

Combination with Chemotherapy: this compound has shown notable synergistic activity when combined with antimetabolites, particularly gemcitabine (B846). In both in vitro and xenograft models, this compound has been observed to increase gemcitabine activity. fishersci.cawikipedia.orgwikipedia.orgmims.comciteab.com This potentiation is mechanistically linked to this compound's ability to block CDC25A degradation, abrogate gemcitabine-induced S-phase checkpoints, and consequently increase DNA damage, ultimately leading to premature mitotic entry of cancer cells. fishersci.cawikipedia.orgwikipedia.orgmims.com While specific quantitative data for this compound's potentiation of gemcitabine is often described qualitatively as "increases activity" or "potentiates," studies on similar checkpoint kinase inhibitors in combination with gemcitabine have shown significant anti-tumor activity in xenograft models. fishersci.ca

Combination with Radiotherapy: this compound has been shown to enhance the radiosensitivity of human cancer cells, including HT-29 colon cancer cells. wikipedia.orgamericanelements.com This radiosensitizing effect is dependent on both the dose and schedule of this compound administration. Mechanistically, this compound abrogates radiation-induced Chk2 phosphorylation, induces pan-nuclear γ-H2AX, and prolongs the presence of radiation-induced γ-H2AX foci, ultimately promoting mitotic catastrophe. wikipedia.org

A summary of radiosensitization findings is presented in the table below:

Cell LineTreatment CombinationEnhancement Factor (at 0.5 survival fraction)Key MechanismReference
Human Cancer Cells (e.g., HT-29)This compound + Radiation1.42Abrogation of radiation-induced Chk2 phosphorylation, induction of pan-nuclear γ-H2AX, prolongation of γ-H2AX foci, promotion of mitotic catastrophe. wikipedia.org

Beyond gemcitabine and radiation, the fundamental mechanism of Chk1/2 inhibition by this compound suggests its potential to sensitize cancer cells to a broad spectrum of other DNA-damaging agents. These include other antimetabolites (e.g., hydroxyurea, cytarabine, 5-fluorouracil), DNA cross-linking agents (e.g., cisplatin), topoisomerase I and II poisons (e.g., topotecan, SN-38, etoposide, doxorubicin), and alkylating agents (e.g., methyl methanesulfonate). fishersci.ca

Exploration of this compound Combinations with Targeted Agents

While this compound's primary preclinical focus has been on its potentiation of genotoxic therapies through checkpoint inhibition, its dual mechanism of action also involves the inhibition of VEGFR-2 and VEGFR-3. fishersci.cafishersci.sewikipedia.orgwikipedia.orgguidetopharmacology.org This intrinsic targeted activity against vascular endothelial growth factor receptors suggests potential for combined modality approaches that leverage anti-angiogenic effects. VEGFRs play crucial roles in tumor angiogenesis (formation of new blood vessels) and lymphogenesis, which are essential for tumor growth and metastasis. fishersci.seguidetopharmacology.org Therefore, combinations could theoretically explore synergies with other agents targeting angiogenesis or other pathways critical for tumor proliferation and survival, although specific detailed preclinical data on this compound in combination with other targeted agents (e.g., other kinase inhibitors, immunotherapy agents) beyond its own dual role are not extensively detailed in the current literature.

Investigation of Sequence-Dependent Efficacy in Combination Regimens

The efficacy of combination regimens involving this compound, particularly with DNA-damaging agents, is influenced by the sequence and schedule of administration. Preclinical studies have explicitly shown that this compound enhances radiosensitivity in a "dose and schedule-dependent manner." wikipedia.org This highlights the importance of optimizing the timing of this compound administration relative to radiation exposure to maximize its therapeutic benefit.

The theoretical basis for sequence dependence in checkpoint kinase inhibitors like this compound lies in their mechanism of abrogating cell cycle checkpoints. By preventing DNA repair and forcing cells with damaged DNA into mitosis, this compound can induce mitotic catastrophe and cell death. guidetopharmacology.orgwikipedia.org Therefore, administering this compound at a time when cancer cells are actively undergoing DNA replication or repair (e.g., during or immediately after exposure to S-phase specific agents like gemcitabine or radiation) is crucial to exploit its sensitizing effects. This strategic sequencing aims to trap cells with unrepaired DNA, leading to their demise. While detailed sequence-dependent studies for all potential this compound combinations are not extensively documented in the available preclinical literature, the observed schedule-dependent radiosensitization underscores the critical role of timing in optimizing this compound's combinatorial efficacy.

Advanced Research Methodologies and Future Directions

Development of Predictive Biomarkers for XL-844 Response in Preclinical Contexts

The identification of predictive biomarkers is essential for determining which patients are most likely to respond to this compound and for guiding its development. In preclinical studies, the phosphorylation of histone H2AX (γ-H2AX) and Chk1 phosphorylation have been investigated as potential pharmacodynamic biomarkers of this compound activity. exelixis.combmj.comanr2025.orgpatsnap.com

The process of identifying predictive biomarkers in preclinical settings often involves comprehensive analyses of cellular responses to the drug. This can include:

Gene Expression Profiling : Comparing gene expression patterns in sensitive versus resistant cell lines or patient-derived samples treated with this compound. biorxiv.org

Mutational Status Correlation : Investigating correlations between the sensitivity of cells to this compound and the mutational status of genes involved in DNA damage response or other relevant pathways. biorxiv.org

Pathway Analysis : Identifying activated or modulated pathways following this compound treatment to understand its mechanism of action and select potential synergistic combination therapies. biorxiv.org

These methodologies aim to provide insights into the genetic signatures of response, which can then be translated into companion diagnostics for patient stratification in clinical trials. nih.gov

Computational Modeling and In Silico Studies for this compound Interactions

Computational modeling and in silico studies play a vital role in drug discovery and development by predicting molecular interactions and optimizing compound properties. For checkpoint kinase inhibitors like this compound, these approaches can offer insights into binding modes and selectivity. While the precise chemical structure of this compound has largely remained undisclosed in publicly available literature, msu.edumedkoo.comespublisher.com limiting specific molecular dynamics or structure-based design studies directly on this compound, the general principles of computational modeling are highly relevant to its target class.

Computational techniques such as molecular docking and molecular dynamics simulations are routinely used to:

Predict Binding Affinity : Estimate the strength of interaction between a compound and its target proteins (e.g., Chk1, Chk2, VEGFRs). plos.orgrsc.orgnih.govencyclopedia.pubnih.gov

Elucidate Binding Modes : Determine how a compound fits into the active site of its target, identifying key residues involved in the interaction. encyclopedia.pubnih.gov

Optimize Selectivity : Design compounds that preferentially bind to specific targets over others, reducing off-target effects. msu.eduencyclopedia.pub

Structure-Based Drug Design (SBDD) : Utilize the 3D structural information of target proteins to design novel inhibitors or optimize existing ones. msu.eduencyclopedia.pubnih.gov

For checkpoint kinase inhibitors, SBDD has been instrumental in developing potent and selective lead compounds by exploiting unique structural features of the kinase active sites. msu.edu If the structure of this compound or its binding complexes were elucidated, such computational approaches would be invaluable for further rational design and optimization.

Research into Novel Analogs and Derivatives of this compound

Research into novel analogs and derivatives aims to improve the potency, selectivity, pharmacokinetic properties, and therapeutic index of a lead compound. This compound is characterized as an "ortho-3-uriedothiophene-2-carboxamide," oup.com representing a specific chemical class of checkpoint kinase inhibitors.

The development of novel checkpoint kinase inhibitors, including potential analogs of this compound, typically involves:

Structure-Activity Relationship (SAR) Studies : Modifying specific parts of the molecule to understand how these changes affect its biological activity.

Chemical Scaffold Exploration : Investigating different chemical backbones that can maintain or improve the desired inhibitory activity. Various chemical categories of checkpoint inhibitors have been explored, including aminopyrazoles, indazoles, tricyclic compounds, ureas, carbamates, diazepinones, pyrimidines, benzimidazole (B57391) quinolones, and macrocyclic compounds. chemmethod.com

Targeting Specificity : Designing derivatives that exhibit enhanced selectivity for Chk1 over Chk2, or vice versa, or to modulate their activity against VEGFRs. msu.edu

Despite the undisclosed nature of this compound's full chemical structure, the general strategies for developing checkpoint kinase inhibitors involve iterative cycles of synthesis, biological evaluation, and structural analysis to identify compounds with improved therapeutic profiles. rsc.orgnih.govidrblab.net

Elucidation of this compound's Broader Impact on DNA Damage Response Network Signaling

This compound's primary mechanism of action involves disrupting the DNA Damage Response (DDR) network. It is a potent inhibitor of Chk1 and Chk2, which are critical kinases downstream of ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) in the DDR pathways. nih.govespublisher.comoup.comnih.govllu.eduresearchgate.netresearchgate.netplos.org

The broader impact of this compound on DDR signaling includes:

Abrogation of Cell Cycle Checkpoints : this compound prevents DNA damage-induced cell cycle arrest at the S-phase and G2/M checkpoints. mdpi.comnih.govnih.govllu.eduresearchgate.netinvivotek.comaltrabio.com This forces cells with damaged DNA to proceed through the cell cycle, leading to catastrophic events.

Increased DNA Damage : By inhibiting checkpoint function, this compound leads to an accumulation of DNA damage. mdpi.comnih.govnih.govllu.eduresearchgate.netinvivotek.comaltrabio.com

Potentiation of DNA-Damaging Agents : this compound has been shown to enhance the efficacy of various chemotherapeutic agents, such as gemcitabine (B846), and radiation in preclinical in vitro and in vivo models. mdpi.comru.nlplos.orgexelixis.comanr2025.orgnih.govllu.eduresearchgate.netinvivotek.comaltrabio.comstemcell.com

Induction of Mitotic Catastrophe : Mechanistically, this compound can abrogate radiation-induced Chk2 phosphorylation, induce pan-nuclear γ-H2AX (a marker of double-stranded DNA breaks), and prolong the presence of radiation-induced γ-H2AX foci, ultimately promoting mitotic catastrophe, a form of cell death. exelixis.comanr2025.orgpatsnap.com

Cdc25A Degradation : this compound blocks the degradation of Cdc25A, a phosphatase crucial for cell cycle progression. mdpi.comresearchgate.netinvivotek.com

These effects highlight this compound's ability to sensitize cancer cells to genotoxic stress by interfering with their intrinsic repair and checkpoint mechanisms.

Exploration of Synthetic Lethality Approaches with this compound in Specific Genetic Backgrounds

Synthetic lethality is a therapeutic strategy where the simultaneous inactivation of two genes or pathways leads to cell death, while the inactivation of either gene or pathway alone is tolerated. rsc.orgencyclopedia.pubrsc.orgcriver.com This approach offers a means to selectively target cancer cells with specific genetic alterations while sparing normal cells.

This compound, as a Chk1/Chk2 inhibitor, is particularly relevant in synthetic lethality strategies because:

Dependency in p53- or ATM-Deficient Cells : In cells with deficiencies in tumor suppressor genes like p53 or ATM, the ATR-Chk1 pathway often becomes a critical compensatory mechanism for DNA repair and cell cycle control. Inhibiting ATR/Chk1 in such contexts can lead to an accumulation of DNA defects and subsequent cell death through mitotic catastrophe. rsc.orgresearchgate.net

Combination with PARP Inhibitors : The most successful synthetic lethality relationship exploited in homologous recombination (HR) repair is between PARP inhibitors and BRCA1- or BRCA2-deficient cells. rsc.orgencyclopedia.pubcriver.com Inhibiting cell cycle arrest, for instance, by using Chk inhibitors like this compound, can render cells hypersensitive to PARP inhibitors by reducing the time available for HR repair. rsc.org

Synergy with Other DDR Inhibitors : Combinations of Chk1 inhibitors with other DNA damage response kinase inhibitors, such as WEE1 inhibitors, have shown synergistic effects in inhibiting growth and enhancing apoptosis in various cancer cell lines and human tumor xenografts. msu.edu This suggests that dual inhibition can remove survival mechanisms for coping with high endogenous replication stress in cancer cells.

These approaches aim to exploit the unique vulnerabilities of cancer cells, especially those with pre-existing defects in DNA repair pathways, to achieve selective cytotoxicity.

Integration of Omics Data for Comprehensive Understanding of this compound Effects

The integration of multi-omics data (genomics, transcriptomics, epigenomics, proteomics, metabolomics) provides a holistic view of biological systems and is increasingly vital for a comprehensive understanding of drug effects. chemmethod.comstemcell.com While specific published studies detailing the integration of omics data for this compound are not extensively available, the rationale for such an approach is strong.

Integrating omics data for this compound could involve:

Genomics and Transcriptomics : Analyzing changes in gene expression and genomic alterations in response to this compound treatment to identify novel targets, resistance mechanisms, or pathways modulated by the compound. biorxiv.org

Proteomics : Studying changes in protein expression and post-translational modifications (e.g., phosphorylation patterns) to gain deeper insights into the signaling pathways affected by this compound.

Metabolomics : Investigating alterations in metabolic profiles to understand the broader cellular impact of checkpoint inhibition.

A systems biology approach, which integrates data from multiple cellular processes, can help predict the global phosphorylation status of important substrates and provide a more complete picture of how this compound influences the complex network of the DNA damage response. nih.govmedkoo.com This comprehensive understanding can facilitate the development of more effective combination therapies and personalized treatment strategies.

Establishing Refined Preclinical Models for this compound Efficacy Studies

Refined preclinical models are crucial for accurately predicting clinical efficacy and for understanding drug mechanisms of action in a more physiologically relevant context. While this compound has been extensively studied in conventional in vitro cellular assays and in vivo xenograft models, mdpi.comru.nlplos.orgnih.govllu.eduresearchgate.netinvivotek.comaltrabio.comstemcell.com the field is moving towards more advanced models.

Key refined preclinical models include:

Patient-Derived Xenograft (PDX) Models : These models involve implanting human tumor tissue directly from patients into immunodeficient mice, preserving the tumor's heterogeneity, architecture, and molecular diversity. altrabio.comnih.govnih.gov PDX models are considered highly translational and more accurate in predicting clinical efficacy than traditional cell line-derived xenografts. nih.gov They are valuable for studying individual patient sensitivity to targeted agents and for investigating drug resistance and tumor metastasis. nih.gov

Organoid Models : Organoids are three-dimensional in vitro tissue cultures derived from stem cells or tumor cells that mimic the architecture and function of original organs. plos.orgcriver.com They retain the morphology, tumor marker expression, and genetic heterogeneity of the originating tumors, providing a powerful tool for developing tailored therapies and for drug screening. plos.org

Employing these refined preclinical models for this compound efficacy studies would allow for a more accurate assessment of its activity in diverse human cancer contexts, facilitate the identification of responsive patient populations, and provide a robust platform for evaluating novel combination strategies.

Q & A

Q. What are the primary molecular targets of XL-844 in DNA damage response (DDR) pathways, and how do they influence experimental outcomes?

this compound is a potent ATP-competitive inhibitor targeting both Chk1 and Chk2 kinases, which regulate cell cycle checkpoints during DNA damage. Chk1 inhibition abrogates the S-phase checkpoint, forcing premature mitotic entry and potentiating DNA damage from genotoxic agents like gemcitabine. Chk2 inhibition suppresses irradiation-induced activation, promoting mitotic catastrophe in cancer cells . Methodologically, researchers should validate target engagement using biomarkers like CDC25A phosphorylation status and γ-H2AX foci quantification .

Q. What in vitro assays are most effective for evaluating this compound’s synergy with chemotherapeutics?

Clonogenic survival assays are critical for quantifying synergy between this compound and agents like gemcitabine. Researchers should pre-treat cancer cell lines (e.g., PANC-1) with this compound prior to gemcitabine exposure, followed by colony formation analysis. Complementary endpoints include flow cytometry for cell cycle distribution (e.g., S-phase arrest abrogation) and immunoblotting for DNA damage markers (e.g., γ-H2AX) .

Q. How does this compound differentially affect tumor versus normal cells in radiation therapy contexts?

this compound radiosensitizes tumor cells by inhibiting Chk2-mediated repair of irradiation-induced DNA damage, leading to mitotic catastrophe. In contrast, studies on PV1019 (a related Chk2 inhibitor) suggest Chk2 inhibition may protect normal cells (e.g., mouse thymocytes) from irradiation-induced apoptosis. Researchers should compare cell-type-specific Chk1/Chk2 dependency using siRNA knockdowns or isoform-selective inhibitors .

Q. What pharmacokinetic challenges limit this compound’s translational potential?

Phase I trials of this compound were discontinued due to toxicity and unclear efficacy, highlighting challenges in optimizing dosing schedules and selectivity. Preclinical researchers should prioritize pharmacokinetic/pharmacodynamic (PK/PD) modeling in xenograft models, focusing on tissue-specific Chk1/Chk2 inhibition and off-target effects .

Q. How can researchers confirm this compound’s mechanism of action in vivo?

Use orthotopic or subcutaneous xenograft models (e.g., pancreatic cancer) treated with this compound ± gemcitabine. Tumor samples should be analyzed for biomarkers like γ-H2AX, cleaved caspase-3 (apoptosis), and phospho-histone H3 (mitotic entry). Comparative studies with Chk1-selective inhibitors (e.g., PF-477736) can isolate Chk2-specific effects .

Advanced Research Questions

Q. How do contradictory findings on this compound’s kinase selectivity impact experimental design?

While this compound is described as a dual Chk1/Chk2 inhibitor, some studies report Chk2 as its dominant target in irradiation contexts. Researchers should perform kinase profiling assays under specific treatment conditions (e.g., irradiation vs. gemcitabine) and validate results with isoform-specific inhibitors or genetic knockdowns .

Q. What strategies mitigate this compound-induced toxicity in preclinical models?

Toxicity in clinical trials suggests narrow therapeutic windows. Researchers can explore intermittent dosing schedules or combination with selective radioprotectors (e.g., agents shielding normal cells from Chk2 inhibition). Parallel monitoring of serum biomarkers (e.g., ALT/AST for liver toxicity) in murine models is essential .

Q. How does this compound’s abrogation of the S-phase checkpoint enhance gemcitabine efficacy?

Gemcitabine induces replication stress, activating Chk1 to stall S-phase progression. This compound blocks Chk1-mediated CDC25A degradation, forcing cells into mitosis with unresolved DNA damage. Researchers should use synchronized cell cultures and time-lapse microscopy to map checkpoint bypass dynamics .

Q. What computational tools predict this compound’s efficacy in heterogeneous tumor populations?

Systems biology approaches, such as Boolean network modeling of DDR pathways, can simulate this compound’s effects in tumors with varying Chk1/Chk2 expression. Pair these models with single-cell RNA sequencing data to identify resistance mechanisms (e.g., compensatory ATR activation) .

Q. Why did this compound fail clinically despite robust preclinical data, and how can this inform future drug development?

Discrepancies between in vitro potency and clinical outcomes underscore the complexity of DDR inhibition. Researchers should integrate 3D organoid models and patient-derived xenografts (PDXs) to better mimic tumor microenvironments. Additionally, combinatorial strategies with PARP inhibitors or immune checkpoint blockers may overcome resistance .

Methodological Guidelines

  • Data Contradiction Analysis : Compare studies using identical cell lines, treatment durations, and endpoints (e.g., irradiation vs. gemcitabine) to isolate context-dependent mechanisms .
  • Biomarker Selection : Use γ-H2AX for DNA damage, phospho-Chk1 (Ser345) for target engagement, and Ki-67 for proliferation in immunohistochemistry .
  • Clinical Translation : Prioritize PK/PD-driven dosing in preclinical models to avoid toxicity pitfalls observed in Phase I trials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.